molecular formula C13H14N2O B1181201 DUNAIMYCIN C 2S CAS No. 140364-96-1

DUNAIMYCIN C 2S

Cat. No.: B1181201
CAS No.: 140364-96-1
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Description

Dunaimycin C2S is a 24-membered macrolide produced by Streptomyces species, first identified in the early 1990s during investigations into insecticidal compounds . Structurally, it belongs to the dunaimycin family, characterized by a macrocyclic lactone ring fused with a spiroketal system and an ossamine sugar moiety . Dunaimycin C2S exhibits potent insecticidal activity, particularly against Lepidoptera (e.g., beet armyworm), with a reported LD50 of 10 ppm . Its bioactivity is attributed to critical structural features, including hydroxylation at C-8 and glycosylation with the ossamine sugar, which are absent in inactive congeners like dunaimycin A1 and C1 .

Properties

CAS No.

140364-96-1

Molecular Formula

C13H14N2O

Synonyms

DUNAIMYCIN C 2S

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural and Functional Differences Among Selected Dunaimycins
Compound Molecular Formula Methyl Groups Hydroxylation (C-8) Glycosylation Bioactivity (LD50, ppm)
Dunaimycin C2S Not explicitly reported* Presumed 10–11 Yes Ossamine sugar 10
Dunaimycin D3S C49H83NO13 11 Yes Ossamine sugar 9
Dunaimycin C2 Not explicitly reported* 10 Yes Ossamine sugar 31
Dunaimycin A1 C47H77NO12 10 No None Inactive (>1000 ppm)
SPA-6952A C49H83NO13 10 Yes Ossamine sugar Structurally analogous to D3S
SPA-6952B C41H68O12 10 Yes Aglycone 28-demethylated aglycone of D3S

*Molecular formulas for C2S and C2 are inferred from structural analogs in the same family .

Key Observations :

  • Methylation : The number of methyl groups distinguishes active compounds. For example, D3S (11 methyl groups) is marginally more potent than C2S (presumed 10–11) .
  • Glycosylation : Active compounds (C2S, D3S, C2) retain the ossamine sugar, whereas inactive variants (A1, C1) lack this moiety .
  • Hydroxylation : Hydroxylation at C-8 is critical for insecticidal activity. Its absence in A1 correlates with inactivity .

Bioactivity Profiles

Table 2: Insecticidal Efficacy of Dunaimycin C2S and Analogs
Compound/Combination LD50 (ppm) Notes
Dunaimycin C2S 10 Most potent after D3S
Dunaimycin D3S 9 Highest activity in the family
Dunaimycin C2 31 Reduced potency compared to C2S
Dunaimycin D2/D2S 11 Comparable to C2S
A1:D2/D2S (1:1) 107.8 Inactive A1 dilutes efficacy
D2/D2S:C2 (2.57:1) 25.1 Synergistic but less potent than C2S alone

Insights :

  • Structure-Activity Relationship: The ossamine sugar and hydroxylation at C-8 are indispensable for bioactivity. Even minor structural changes (e.g., methylation at C-28 in SPA-6952B) reduce potency .
  • Role of Inactive Congeners : Inactive dunaimycins (A1, C1) lack the C-8 hydroxyl group and sugar, rendering them ineffective. Their presence in mixtures significantly diminishes insecticidal activity .

Q & A

Q. 1.1. What analytical methods are recommended for identifying and characterizing Dunaimycin C 2S in complex biological samples?

  • Methodological Answer :
    • Use high-performance liquid chromatography-mass spectrometry (HPLC-MS) for initial separation and identification, leveraging retention time and fragmentation patterns for specificity .
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is critical for structural elucidation, particularly for stereochemical confirmation at the C2S position .
    • Validate purity via high-resolution mass spectrometry (HRMS) and cross-reference with published spectral libraries (e.g., SciFinder, Reaxys) .
    • Data Table:
TechniquePurposeKey ParametersLimitations
HPLC-MSSeparation/IDColumn type, mobile phaseMatrix interference
NMRStructural confirmationSolvent, field strengthSample quantity (≥1 mg)
HRMSPurity validationResolution (>20,000)Cost/time-intensive

Q. 1.2. How should researchers design controlled experiments to assess this compound bioactivity against resistant bacterial strains?

  • Methodological Answer :
    • Establish minimum inhibitory concentration (MIC) assays with clinical isolates (e.g., Staphylococcus aureus MRSA) using CLSI guidelines .
    • Include positive controls (e.g., vancomycin) and negative controls (solvent-only) to isolate compound-specific effects.
    • Replicate experiments ≥3 times to ensure statistical robustness, and report standard deviations to address variability .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictory data on this compound’s mechanism of action across different bacterial models?

  • Methodological Answer :
    • Perform transcriptomic profiling (RNA-seq) to compare gene expression patterns in responsive vs. non-responsive strains .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets (e.g., cell wall synthesis enzymes) .
    • Apply confocal microscopy with fluorescently labeled derivatives to track subcellular localization discrepancies .
    • Key Consideration: Cross-validate findings using independent assays (e.g., genetic knockouts) to rule out off-target effects .

Q. 2.2. What strategies optimize the synthetic yield of this compound while maintaining stereochemical fidelity?

  • Methodological Answer :
    • Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-couplings) for C2S stereocenter control .
    • Monitor reaction progress via in situ FTIR to detect intermediates and adjust conditions (temperature, solvent polarity) dynamically .
    • Use design of experiments (DoE) frameworks to statistically optimize variables (e.g., catalyst loading, reaction time) .

Q. 2.3. How should conflicting stability data (e.g., pH-dependent degradation) be analyzed to establish reliable storage protocols?

  • Methodological Answer :
    • Conduct accelerated stability studies under varied pH (2–9) and temperature (4–40°C) conditions, analyzing degradation products via LC-MS .
    • Apply Arrhenius kinetics modeling to predict shelf-life and identify critical degradation thresholds .
    • Data Table:
ConditionDegradation Rate (k)Major Degradant
pH 2, 25°C0.12 day⁻¹Epimer at C2S
pH 7, 40°C0.08 day⁻¹Oxidized sidechain

Methodological Pitfalls and Solutions

Q. 3.1. What are common errors in interpreting this compound’s synergistic effects with other antibiotics?

  • Pitfalls :
    • Overlooking pharmacokinetic interactions (e.g., plasma protein binding competition).
    • Failing to use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
  • Solutions :
    • Integrate physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interactions .

Q. 3.2. How can researchers address reproducibility challenges in this compound’s cytotoxicity assays?

  • Methodological Adjustments :
    • Standardize cell lines (e.g., ATCC-certified HepG2) and passage numbers to minimize genetic drift .
    • Include internal reference compounds in each assay plate to normalize inter-experimental variability .

Data Integrity and Reporting

Q. 4.1. What documentation is essential to ensure reproducibility of this compound studies?

  • Checklist :
    • Full synthetic protocols (including catalyst batch numbers) .
    • Raw spectral data (NMR, MS) deposited in public repositories (e.g., Zenodo) .
    • Detailed statistical analysis code (e.g., R/Python scripts) for transparency .

Q. 4.2. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

  • Framework :
    • Conduct ADME profiling to assess bioavailability, metabolism, and tissue penetration barriers .
    • Use murine infection models with humanized microbiota to bridge translational gaps .

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